molecular formula C18H15ClFN3O4S B11435896 Ethyl 5-(3-chloropropanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Ethyl 5-(3-chloropropanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B11435896
M. Wt: 423.8 g/mol
InChI Key: MHEBNGMIZBYZRS-UHFFFAOYSA-N
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Description

ETHYL 5-(3-CHLOROPROPANAMIDO)-3-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of thienopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-CHLOROPROPANAMIDO)-3-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include a thienopyridazine core, which is then functionalized through various chemical reactions such as amination, halogenation, and esterification.

    Amination: Introduction of the amido group (3-chloropropanamido) through nucleophilic substitution reactions.

    Halogenation: Incorporation of the chlorine atom in the propanamide side chain.

    Esterification: Formation of the ethyl ester group at the carboxylate position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-CHLOROPROPANAMIDO)-3-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the thieno[3,4-d]pyridazine ring.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or side chains.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ETHYL 5-(3-CHLOROPROPANAMIDO)-3-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridazine derivatives: Compounds with similar core structures but different functional groups.

    Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group.

    Amido derivatives: Compounds with similar amido side chains.

Uniqueness

ETHYL 5-(3-CHLOROPROPANAMIDO)-3-(4-FLUOROPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H15ClFN3O4S

Molecular Weight

423.8 g/mol

IUPAC Name

ethyl 5-(3-chloropropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C18H15ClFN3O4S/c1-2-27-18(26)15-12-9-28-16(21-13(24)7-8-19)14(12)17(25)23(22-15)11-5-3-10(20)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,21,24)

InChI Key

MHEBNGMIZBYZRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCl)C3=CC=C(C=C3)F

Origin of Product

United States

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